8-Methoxy-6-nitro-2H-chromen-2-one
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Overview
Description
8-Methoxy-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-nitro-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 8-methoxy-2H-chromen-2-one with nitric acid to introduce the nitro group at the 6-position . The reaction is usually carried out under reflux conditions at elevated temperatures to ensure complete nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted chromenes depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an antileishmanial agent due to its activity against Leishmania parasites.
Mechanism of Action
The mechanism of action of 8-Methoxy-6-nitro-2H-chromen-2-one involves its interaction with biological molecules. For instance, its antileishmanial activity is attributed to its ability to interfere with the mitochondrial membrane potential of the parasites, leading to the production of reactive oxygen species and subsequent parasite death . The compound may also interact with DNA, binding to the minor groove and altering its structure .
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one
- 4-Hydroxy-8-methoxy-2H-chromen-2-one
- 6-Methoxy-2H-chromen-2-one
Uniqueness
8-Methoxy-6-nitro-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group at the 6-position and methoxy group at the 8-position make it particularly effective in certain biological applications, such as its antileishmanial activity .
Properties
Molecular Formula |
C10H7NO5 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
8-methoxy-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-8-5-7(11(13)14)4-6-2-3-9(12)16-10(6)8/h2-5H,1H3 |
InChI Key |
XGXWABPYUCUGCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC(=O)O2 |
Origin of Product |
United States |
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